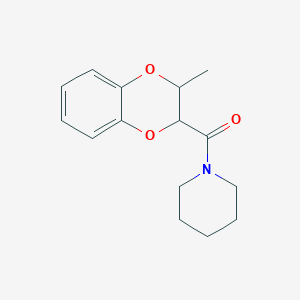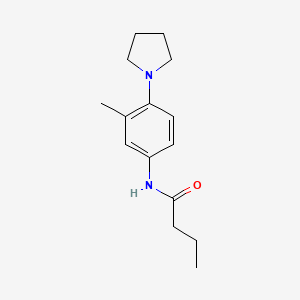
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its stimulant effects. MPHP is known to produce euphoria, increased energy, and heightened awareness.
Mecanismo De Acción
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. This compound inhibits their reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the brain, leading to the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids into the bloodstream, which provides energy to the body. This compound has been found to increase the levels of certain hormones such as cortisol and prolactin. These effects are similar to those produced by other stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in lab experiments to study its effects on the central nervous system. Its stimulant effects make it useful for studying the role of dopamine and norepinephrine in regulating mood and motivation. However, its use is limited by its potential for abuse and dependence. Its effects on the brain are similar to those produced by other stimulants such as cocaine and amphetamines, which are known to be highly addictive.
Direcciones Futuras
For research include studying the long-term effects of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide use, developing treatments for addiction and dependence, and exploring its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-6-15(18)16-13-7-8-14(12(2)11-13)17-9-4-5-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQJOEYMYSMSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
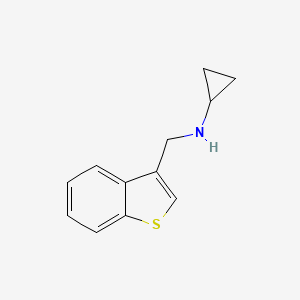
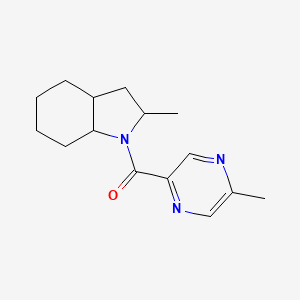
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
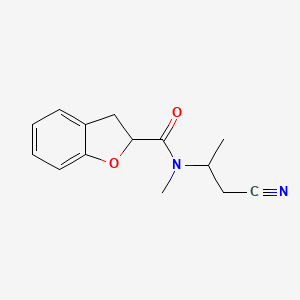
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)
